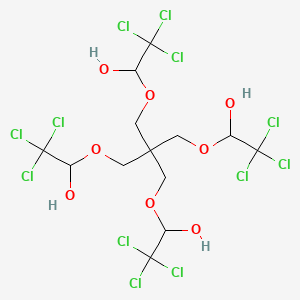

Petrichloral

Description

Properties

CAS No. |

78-12-6 |

|---|---|

Molecular Formula |

C13H16Cl12O8 |

Molecular Weight |

725.7 g/mol |

IUPAC Name |

2,2,2-trichloro-1-[3-(2,2,2-trichloro-1-hydroxyethoxy)-2,2-bis[(2,2,2-trichloro-1-hydroxyethoxy)methyl]propoxy]ethanol |

InChI |

InChI=1S/C13H16Cl12O8/c14-10(15,16)5(26)30-1-9(2-31-6(27)11(17,18)19,3-32-7(28)12(20,21)22)4-33-8(29)13(23,24)25/h5-8,26-29H,1-4H2 |

InChI Key |

OKACKALPXHBEMA-UHFFFAOYSA-N |

SMILES |

C(C(COC(C(Cl)(Cl)Cl)O)(COC(C(Cl)(Cl)Cl)O)COC(C(Cl)(Cl)Cl)O)OC(C(Cl)(Cl)Cl)O |

Canonical SMILES |

C(C(COC(C(Cl)(Cl)Cl)O)(COC(C(Cl)(Cl)Cl)O)COC(C(Cl)(Cl)Cl)O)OC(C(Cl)(Cl)Cl)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Petrichloral; Perichlor; Periclor; Petrichloralum; Pentaerythritol chloral |

Origin of Product |

United States |

Foundational & Exploratory

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Triclofos (B1207928) sodium is a sedative and hypnotic drug that serves as a prodrug for trichloroethanol (TCE), the same active metabolite responsible for the therapeutic effects of chloral (B1216628) hydrate.[1] Chemically, it is the phosphate (B84403) ester of trichloroethanol.[2] This guide provides a comprehensive technical overview of triclofos, focusing on its mechanism of action, pharmacokinetics, pharmacodynamics, and preclinical evaluation methodologies. Quantitative data from clinical and preclinical studies are summarized, and detailed experimental protocols for assessing its sedative-hypnotic properties are provided. The primary mechanism of action involves the potentiation of the inhibitory effects of gamma-aminobutyric acid (GABA) at the GABA-A receptor complex by its active metabolite, trichloroethanol.[3] Triclofos is noted for its improved palatability and reduced gastric irritation compared to chloral hydrate, making it a preferred option in certain clinical settings, particularly for pediatric sedation.[1][4]

Mechanism of Action

Triclofos sodium itself is pharmacologically inactive. Following oral administration, it is rapidly hydrolyzed in the gastrointestinal tract and liver to its active metabolite, 2,2,2-trichloroethanol (B127377) (TCE).[5][6] TCE is responsible for the sedative and hypnotic effects of the drug.

The primary molecular target of TCE is the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system (CNS).[3] The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions (Cl-), leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.

TCE acts as a positive allosteric modulator of the GABA-A receptor. It binds to a distinct site on the receptor complex, enhancing the effect of GABA.[7] This potentiation results in an increased frequency and/or duration of chloride channel opening, leading to a greater influx of chloride ions and enhanced inhibitory neurotransmission.[7] The sedative, hypnotic, and anxiolytic effects of triclofos are a direct consequence of this enhanced GABAergic inhibition. Studies suggest that the modulatory effect of TCE on GABA-A receptors may involve specific subunits, with evidence pointing towards a role for the β subunit.[8]

Signaling Pathway

The signaling pathway initiated by the interaction of trichloroethanol with the GABA-A receptor is central to its sedative and hypnotic effects. The following diagram illustrates this pathway.

References

- 1. Efficacy and safety of oral triclofos as sedative for children undergoing sleep electroencephalogram: An observational study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safety and efficacy of oral Triclofos in the ophthalmic evaluation of children with pediatric glaucoma: An observational study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. brieflands.com [brieflands.com]

- 5. Simple method to detect triclofos and its metabolites in plasma of children by combined use of liquid chromatography tandem-mass spectrometry and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GABA - Wikipedia [en.wikipedia.org]

- 7. Trichloroethanol potentiates synaptic transmission mediated by gamma-aminobutyric acidA receptors in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Trichloroethanol modulation of recombinant GABAA, glycine and GABA rho 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Petrichloral

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of petrichloral, a sedative and hypnotic agent. This compound, chemically known as pentaerythritol (B129877) chloral (B1216628), is a prodrug that is metabolized in the body to its active form, chloral hydrate. This document details the core synthesis methodology, purification protocols, and the underlying mechanism of action. Quantitative data is presented in tabular format for clarity, and key experimental workflows and the compound's signaling pathway are illustrated with diagrams. This guide is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Introduction

This compound is a sedative and hypnotic drug that has been used for its central nervous system depressant effects.[1] As a prodrug of chloral hydrate, it offers potential advantages in terms of formulation and patient tolerance. The synthesis of this compound involves the reaction of pentaerythritol with chloral. This guide outlines the established methods for its preparation and subsequent purification to a high degree of purity suitable for research and pharmaceutical development.

Synthesis of this compound

The primary method for the synthesis of this compound involves the reaction of pentaerythritol with four equivalents of chloral. This reaction is typically carried out under anhydrous conditions at the reflux temperature of chloral.

Core Chemical Reaction

The synthesis proceeds via the formation of hemiacetals between the hydroxyl groups of pentaerythritol and the aldehyde groups of chloral.

Reaction:

Pentaerythritol + 4 Chloral → this compound

C(CH₂OH)₄ + 4 CCl₃CHO → C(CH₂OCH(OH)CCl₃)₄

Experimental Protocol: Synthesis of this compound

The following protocol is a representative procedure based on established methods for the synthesis of this compound.

Materials:

-

Pentaerythritol

-

Chloral, anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

Reactant Charging: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine one molar equivalent of pentaerythritol and four molar equivalents of anhydrous chloral.

-

Reaction: Heat the mixture to the reflux temperature of chloral under anhydrous conditions. Maintain a constant reflux rate with continuous stirring. The reaction is typically allowed to proceed for several hours until completion, which can be monitored by techniques such as thin-layer chromatography (TLC).

-

Cooling: Once the reaction is complete, remove the heat source and allow the reaction mixture to cool to room temperature.

Quantitative Data: Synthesis Parameters

| Parameter | Value | Reference |

| Reactant Molar Ratio | 1:4 (Pentaerythritol:Chloral) | |

| Reaction Temperature | Reflux temperature of chloral | |

| Reaction Time | Several hours (completion monitored) | |

| Theoretical Yield | Dependent on starting material mass |

Purification of this compound

Purification of the crude this compound product is essential to remove unreacted starting materials and any byproducts. Recrystallization is a common and effective method for purifying solid organic compounds.

Experimental Protocol: Purification by Recrystallization

Materials:

-

Crude this compound

-

Suitable recrystallization solvent (e.g., ethanol, water, or a mixture)

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and filter flask

-

Filter paper

Procedure:

-

Solvent Selection: Determine a suitable solvent or solvent system in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.

-

Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot recrystallization solvent with stirring.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Drying: Dry the purified this compound crystals, for example, in a vacuum oven at a temperature below its melting point.

Quantitative Data: Purity Assessment

| Analysis Technique | Expected Result for Purified this compound |

| Melting Point | A sharp melting point range consistent with the literature value. |

| NMR Spectroscopy | Spectra consistent with the chemical structure of this compound. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity. |

Mechanism of Action: Signaling Pathway

This compound is a prodrug that is metabolized to chloral hydrate, which in turn is reduced to the active metabolite, trichloroethanol. Trichloroethanol is a positive allosteric modulator of the GABA-A receptor in the central nervous system. It enhances the effect of the inhibitory neurotransmitter GABA, leading to sedation and hypnosis.

Caption: Mechanism of action of this compound.

Experimental and Logical Workflows

The overall process from synthesis to purified product and its mechanism of action can be visualized as a series of interconnected steps.

References

In Vivo Metabolism and Pharmacokinetics of Petrichloral: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Petrichloral, chemically known as pentaerythritol (B129877) chloral (B1216628), is a sedative and hypnotic agent.[1][2] It functions as a prodrug, being pharmacologically inactive until it undergoes hydrolysis in the body to release its active metabolite, chloral hydrate (B1144303).[1][2] The therapeutic and toxicological effects of this compound are therefore attributable to the systemic exposure to chloral hydrate and its subsequent metabolites. This technical guide provides a comprehensive overview of the current understanding of the in vivo metabolism and pharmacokinetics of this compound, with a focus on its conversion to chloral hydrate and the disposition of its key metabolites.

Absorption and Conversion to Active Metabolite

Following oral administration, this compound is presumed to be absorbed from the gastrointestinal tract, after which it undergoes rapid hydrolysis to yield chloral hydrate. The exact rate and extent of this conversion in vivo have not been extensively quantified in publicly available literature. However, the bioavailability of chloral hydrate from various oral formulations has been studied, providing an indirect measure of the efficiency of this initial metabolic step for analogous compounds.[3] The sedative and hypnotic effects of this compound are mediated by the subsequent metabolic products of chloral hydrate.

Metabolism of Chloral Hydrate

The metabolism of chloral hydrate has been investigated in various species, including humans, rats, and mice.[4][5] The primary metabolic pathway involves two key enzymatic conversions, primarily occurring in the liver and red blood cells.

The two major metabolites of chloral hydrate are:

-

Trichloroethanol (TCOH): This is the primary active metabolite responsible for the hypnotic effects of the drug. It is formed through the reduction of chloral hydrate by alcohol dehydrogenase.[3]

-

Trichloroacetic acid (TCA): This metabolite is formed through the oxidation of chloral hydrate. While it does not contribute to the sedative effects, it has a much longer half-life than TCOH and may be associated with long-term toxicity.[4]

Trichloroethanol can be further metabolized through glucuronidation to form trichloroethanol glucuronide (TCOG) , which is a major urinary excretion product.[4]

Metabolic Pathway of this compound

Caption: Metabolic pathway of this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound is largely defined by the pharmacokinetics of its active metabolite, chloral hydrate, and its subsequent metabolites.

Quantitative Pharmacokinetic Data

The following tables summarize the available pharmacokinetic parameters for chloral hydrate and its major metabolites in different species. It is important to note that these values are for the administration of chloral hydrate directly and may vary when this compound is the administered compound due to the initial hydrolysis step.

Table 1: Pharmacokinetic Parameters of Chloral Hydrate and its Metabolites in Male B6C3F1 Mice after Intravenous Administration of Chloral Hydrate [6]

| Parameter | Chloral Hydrate | Trichloroethanol (TCOH) | Trichloroethanol Glucuronide (TCOG) | Trichloroacetic Acid (TCA) |

| Terminal Half-life (t½) | 5 - 24 min | 0.2 - 0.7 hr | 0.2 - 0.7 hr | Slowly cleared |

| Systemic Clearance (CL) | 7.6 - 36.0 L/kg/hr | - | - | - |

Table 2: Pharmacokinetic Parameters of Chloral Hydrate and its Metabolites in Rats and Mice after Gavage Administration of Chloral Hydrate [4]

| Species | Compound | Tmax | Notes |

| Rats | Chloral Hydrate | ~0.25 hr | Undetectable by 3 hr |

| Trichloroacetic Acid (TCA) | 1 - 6 hr | Undetectable by 2 days | |

| Trichloroethanol (TCOH) | ~0.25 hr | Near detection limits by 1-3 hr | |

| Mice | Chloral Hydrate | ~0.25 hr | Undetectable by 3 hr |

| Trichloroacetic Acid (TCA) | ~1 hr | Undetectable by 2 days | |

| Trichloroethanol (TCOH) | ~0.25 hr | Near detection limits by 1-3 hr |

Experimental Protocols

General Experimental Workflow for Oral Pharmacokinetic Study in Rats

Caption: General workflow for a pharmacokinetic study.

Representative Protocol for Oral Administration in Rats

-

Animal Model: Male Sprague-Dawley rats (200-250 g).

-

Acclimatization: Animals are acclimated for at least one week prior to the experiment with free access to standard chow and water.

-

Fasting: Animals are fasted overnight (approximately 12 hours) before drug administration, with continued access to water.

-

Drug Preparation: this compound is formulated in a suitable vehicle (e.g., water, 0.5% carboxymethylcellulose).

-

Administration: The drug formulation is administered via oral gavage at a specific dose volume (e.g., 5 mL/kg).

-

Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation: Blood samples are centrifuged (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.

Representative Protocol for GC-MS Analysis of Chloral Hydrate and Metabolites in Plasma

-

Sample Thawing: Frozen plasma samples are thawed on ice.

-

Protein Precipitation: An organic solvent (e.g., ice-cold acetonitrile (B52724) or methanol) is added to the plasma sample to precipitate proteins.

-

Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

Supernatant Transfer: The clear supernatant is carefully transferred to a new tube.

-

Derivatization (for TCA): Trichloroacetic acid is often derivatized (e.g., methylation) to improve its chromatographic properties.

-

Extraction: The analytes are extracted from the supernatant using a suitable organic solvent (e.g., diethyl ether or hexane).

-

Evaporation and Reconstitution: The organic extract is evaporated to dryness under a gentle stream of nitrogen, and the residue is reconstituted in a small volume of a suitable solvent for injection into the GC-MS system.

-

GC-MS Analysis: The prepared sample is injected into a gas chromatograph coupled with a mass spectrometer (GC-MS) for separation and quantification of chloral hydrate, trichloroethanol, and the derivatized trichloroacetic acid. An electron capture detector (ECD) is also commonly used for its high sensitivity to halogenated compounds.[7]

Conclusion

The in vivo metabolism and pharmacokinetics of this compound are fundamentally linked to its rapid conversion to chloral hydrate. The subsequent metabolism of chloral hydrate to trichloroethanol and trichloroacetic acid dictates the pharmacological activity and potential for toxicity. While the metabolic pathways of chloral hydrate are well-characterized, a significant data gap exists regarding the specific absorption and hydrolysis kinetics of this compound itself. Future research should focus on quantifying the rate and extent of this compound conversion to chloral hydrate to provide a more complete pharmacokinetic profile and to better correlate administered doses with systemic exposure to the active metabolites. The experimental protocols provided in this guide offer a framework for conducting such studies, which are essential for a comprehensive understanding of the disposition of this compound in biological systems.

References

- 1. Plasma/serum sample preparation for untargeted MS-based metabolomic [protocols.io]

- 2. Defining Blood Plasma and Serum Metabolome by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.vt.edu [research.vt.edu]

- 4. bio-protocol.org [bio-protocol.org]

- 5. scribd.com [scribd.com]

- 6. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

A Technical Guide to the Degradation Pathways and Byproducts of Petrichloral

For Researchers, Scientists, and Drug Development Professionals

Abstract

Petrichloral, a sedative and hypnotic agent, is a prodrug that is rapidly metabolized to chloral (B1216628) hydrate (B1144303). Understanding the degradation of this compound and its active metabolite is crucial for assessing its stability, pharmacokinetic profile, and potential environmental impact. This technical guide provides a comprehensive overview of the known degradation pathways of this compound, focusing on the extensively studied degradation of its primary metabolite, chloral hydrate. The guide details in vivo metabolic routes, abiotic degradation processes such as hydrolysis and photolysis, and microbial degradation. Key byproducts are identified, and analytical methodologies for their detection are summarized. Detailed experimental protocols for conducting degradation studies are also provided.

Introduction

This compound, chemically known as pentaerythritol (B129877) chloral, is a sedative and hypnotic drug.[1][2][3] As a prodrug, its therapeutic effects are primarily attributed to its rapid in vivo conversion to chloral hydrate.[1][2] Consequently, the degradation pathways of this compound are intrinsically linked to the fate of chloral hydrate. This guide will first address the initial hydrolysis of this compound and then delve into the subsequent, well-documented degradation pathways of chloral hydrate, which serves as a proxy for understanding the overall degradation profile of this compound.

The primary degradation pathways of chloral hydrate can be categorized as:

-

In Vivo Metabolism: Enzymatic conversion in the body.

-

Abiotic Degradation: Chemical breakdown under various environmental conditions, including hydrolysis, oxidation, and photolysis.

-

Microbial Degradation: Transformation by microorganisms.

This compound Hydrolysis: The Initial Degradation Step

The initial step in the degradation of this compound is the hydrolysis of its ether linkages, releasing chloral hydrate and pentaerythritol.[3][4] This reaction is expected to occur in vivo, catalyzed by enzymes, to release the active chloral hydrate.

In Vivo Metabolic Pathways of Chloral Hydrate

Once formed, chloral hydrate undergoes extensive metabolism in the liver and other tissues.[5][6] The two primary pathways are reduction to trichloroethanol and oxidation to trichloroacetic acid.[7][8]

Key Metabolites:

-

Trichloroethanol (TCE): The major active metabolite responsible for the sedative effects.[5][9] It is subsequently conjugated with glucuronic acid to form trichloroethanol glucuronide (TCOG) for excretion.[5][6][7]

-

Trichloroacetic Acid (TCA): A significant metabolite formed through oxidation.[5][6][7][8]

-

Dichloroacetic Acid (DCA): A minor metabolite that may be formed.[5][6]

Abiotic Degradation Pathways of Chloral Hydrate

Chloral hydrate can degrade under various environmental conditions through chemical reactions.

Hydrolysis

Under alkaline conditions, chloral hydrate undergoes hydrolysis to yield chloroform (B151607) and formic acid.[5][10][11][12][13][14][15][16] This is a significant degradation pathway in aqueous environments with elevated pH.

Photodegradation

Exposure to ultraviolet (UV) light can lead to the degradation of chloral hydrate, forming hydrochloric acid, trichloroacetic acid, and formic acid.[13]

Advanced Oxidation Processes

Advanced oxidation processes, such as the Fenton reaction and UV/peroxymonosulfate treatment, can lead to the mineralization of chloral hydrate.[17][18][19]

Microbial Degradation of Chloral Hydrate

Microorganisms can utilize chloral hydrate as a substrate for growth or co-metabolize it.

-

Methanotrophs: Convert chloral hydrate to trichloroethanol and trichloroacetic acid.[5][20]

-

Pseudomonas sp.: Can assimilate chloral hydrate by converting it to trichloroethanol, followed by dechlorination to dichloroethanol, and ultimately mineralization to carbon dioxide.[21][22]

-

Arthrobacter sp.: Co-metabolizes chloral hydrate to trichloroethanol.[21]

Summary of Degradation Byproducts

The following table summarizes the major and minor byproducts identified from the degradation of this compound (via chloral hydrate).

| Degradation Pathway | Major Byproducts | Minor Byproducts |

| In Vivo Metabolism | Trichloroethanol (TCE), Trichloroethanol glucuronide (TCOG), Trichloroacetic acid (TCA) | Dichloroacetic acid (DCA) |

| Alkaline Hydrolysis | Chloroform, Formic acid | |

| Photodegradation | Hydrochloric acid, Trichloroacetic acid, Formic acid | |

| Microbial Degradation | Trichloroethanol, Trichloroacetic acid, Dichloroethanol, Carbon dioxide |

Experimental Protocols

Forced Degradation Study (General Protocol)

Objective: To evaluate the stability of this compound under various stress conditions.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature for 1 hour.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

-

Photodegradation: Expose the stock solution to UV light (254 nm) for 24 hours.

-

Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours.

-

-

Sample Analysis: Analyze the stressed samples at appropriate time intervals using a stability-indicating analytical method (e.g., HPLC-UV, GC-MS).

-

Byproduct Identification: Characterize the degradation products using techniques like LC-MS/MS or GC-MS.

Analytical Method for Chloral Hydrate and its Metabolites

Objective: To quantify chloral hydrate and its primary metabolites in a biological matrix (e.g., plasma).

Methodology (based on GC-MS): [23]

-

Sample Preparation:

-

To a plasma sample, add an internal standard (e.g., 4-chlorobutyric acid).

-

Perform protein precipitation with a suitable solvent.

-

-

Derivatization:

-

Evaporate the supernatant to dryness.

-

Add a derivatizing agent (e.g., 12% boron trifluoride-methanol complex) and heat to form methyl esters of the acidic metabolites.

-

-

Extraction:

-

Extract the derivatized analytes with an organic solvent (e.g., methylene (B1212753) chloride).

-

-

GC-MS Analysis:

-

Inject the extracted sample into a gas chromatograph coupled with a mass spectrometer.

-

Use a suitable capillary column for separation.

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode for quantification.

-

Quantitative Data

The following table presents a summary of kinetic data for chloral hydrate degradation under different conditions.

| Condition | Half-life (t½) | Key Byproducts | Reference |

| In Vivo (Human) | ~8 hours (for TCE and TCOG) | TCE, TCOG, TCA | [5] |

| In Vivo (Mice) | 5-24 minutes | TCE, TCOG, TCA | [24] |

| Aqueous Solution (pH 7, 20°C) | ~7 days | Chloroform, Formic acid | [12][15] |

| Aqueous Solution (pH 9, 60°C) | 16 minutes | Chloroform, Formic acid | [5] |

| UV Photolysis | Dependent on conditions | HCl, TCA, Formic acid | [13] |

Conclusion

The degradation of this compound is initiated by its hydrolysis to chloral hydrate and pentaerythritol. The subsequent degradation of chloral hydrate is well-characterized and proceeds through in vivo metabolism, abiotic pathways (hydrolysis, photolysis), and microbial action. The primary byproducts include trichloroethanol, trichloroacetic acid, chloroform, and formic acid. A thorough understanding of these degradation pathways and byproducts is essential for the development, formulation, and risk assessment of this compound. The provided experimental protocols offer a framework for conducting stability and degradation studies to further elucidate the fate of this compound.

References

- 1. This compound [medbox.iiab.me]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Pentaerythritol Chloral [drugfuture.com]

- 4. Pentaerythritol - Sciencemadness Wiki [sciencemadness.org]

- 5. CHLORAL HYDRATE [inchem.org]

- 6. who.int [who.int]

- 7. CHLORAL AND CHLORAL HYDRATE - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. What is the mechanism of Chloral Hydrate? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. PlumX [plu.mx]

- 13. Chloral hydrate - Sciencemadness Wiki [sciencemadness.org]

- 14. GB2614972A - Stable composition of chloral hydrate - Google Patents [patents.google.com]

- 15. Toward better understanding of chloral hydrate stability in water: Kinetics, pathways, and influencing factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ejournals.swu.ac.th [ejournals.swu.ac.th]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Fate of 2,2,2-trichloroacetaldehyde (chloral hydrate) produced during trichloroethylene oxidation by methanotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Assimilative and co-metabolic degradation of chloral hydrate by bacteria and their bioremediation potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]

- 23. Determination of chloral hydrate metabolites in human plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Physicochemical and Microbiological Stability of Extemporaneously Compounded Chloral Hydrate Oral Liquid Dosage Forms in PCCA Base, SuspendIt® - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide for the Initial Toxicity Screening of Petrichloral in Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Petrichloral, a sedative and hypnotic agent, is a prodrug of chloral (B1216628) hydrate (B1144303).[1] A thorough in-vitro toxicity assessment is a critical initial step in the preclinical evaluation of this compound. This guide provides a comprehensive framework for conducting an initial toxicity screening of this compound in various cell lines. Given the limited direct data on this compound, this document draws upon the established toxicological profiles of its active metabolite, chloral hydrate, and other structurally related chlorinated hydrocarbons to propose a robust testing strategy. The methodologies detailed herein are designed to provide a foundational understanding of this compound's cytotoxic and genotoxic potential, as well as insights into its potential mechanisms of action.

This guide outlines detailed protocols for key in-vitro assays, including assessments of cell viability, membrane integrity, and apoptosis. Furthermore, it presents potential signaling pathways that may be perturbed by this compound, based on data from analogous compounds. All quantitative data from related compounds are summarized for comparative purposes, and all experimental workflows and signaling pathways are visualized using diagrams to ensure clarity and aid in experimental design.

Introduction to this compound and In-Vitro Toxicity Screening

This compound (pentaerythritol chloral) is metabolized in the body to produce chloral hydrate, which is then further metabolized to trichloroethanol, the primary active compound, and trichloroacetic acid.[2] The toxicological properties of this compound are therefore expected to be largely driven by these metabolites. In-vitro toxicity testing serves as a crucial, cost-effective, and predictive first step in characterizing the toxic potential of new chemical entities.[3] A battery of in-vitro assays can provide valuable information on a compound's effects on cell viability, proliferation, and potential for inducing cell death through necrosis or apoptosis.[3][4]

Proposed Initial Toxicity Screening Strategy for this compound

An initial toxicity screening of this compound should encompass a tiered approach, beginning with broad cytotoxicity assays and progressing to more specific mechanistic assays.

3.1 Cell Line Selection

A panel of cell lines should be selected to represent various tissues and cancer types. This may include, but is not limited to:

-

Hepatocellular carcinoma cell lines (e.g., HepG2): Given that the liver is the primary site of chloral hydrate metabolism.[2][5]

-

Neuronal cell lines (e.g., SH-SY5Y): To assess potential neurotoxicity, a known effect of chloral hydrate.[5]

-

Human lymphocyte cell lines (e.g., TK6): As studies have shown chloral hydrate to be genotoxic in these cells.[6]

-

Other relevant cancer cell lines: Depending on the therapeutic target of this compound.

3.2 Dose-Response Analysis

Establishing a dose-response relationship is fundamental to toxicological studies. A wide range of this compound concentrations should be tested to determine the IC50 (half-maximal inhibitory concentration) and to identify concentrations for subsequent mechanistic studies.[7]

Experimental Protocols

4.1 Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.

-

Materials:

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[10]

-

Treat cells with various concentrations of this compound and incubate for the desired exposure period (e.g., 24, 48, 72 hours). Include vehicle-only and no-cell controls.[11]

-

Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C to allow formazan crystal formation.[9]

-

Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[9]

-

Measure the absorbance at 570 nm using a microplate reader.[8]

-

4.2 Cytotoxicity Assessment: Lactate (B86563) Dehydrogenase (LDH) Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[12]

-

Materials:

-

96-well plate with cultured cells treated with this compound

-

LDH assay kit (containing substrate, cofactor, and dye)

-

Lysis buffer (for maximum LDH release control)

-

-

Procedure:

-

Prepare cells and treat with this compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).[13]

-

After the incubation period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.[14]

-

Add the LDH reaction mixture to each well.[6]

-

Incubate at room temperature for up to 30 minutes, protected from light.[15]

-

Measure the absorbance at 490 nm.[15]

-

Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the controls.

-

4.3 Apoptosis Assessment: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[16] Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (necrotic and late apoptotic cells).[5]

-

Materials:

-

Treated and control cells

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

-

-

Procedure:

-

Harvest cells after treatment with this compound. For adherent cells, use a gentle dissociation agent like trypsin.[5]

-

Wash the cells with cold PBS.[16]

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.[16]

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic and necrotic cells are both Annexin V and PI positive.[16]

-

Data Presentation: Toxicity of Chloral Hydrate and Related Compounds

Since no direct in-vitro toxicity data for this compound is publicly available, the following tables summarize the known effects of its active metabolite, chloral hydrate, and a related compound, trichloroacetic acid, to provide a basis for expected outcomes.

Table 1: In-Vitro Genotoxicity of Chloral Hydrate

| Assay Type | Cell Line | Effect | Reference |

|---|---|---|---|

| Aneuploidy | Human Lymphocytes | Positive | [6] |

| Aneuploidy | Chinese Hamster Embryo Cells | Positive | [6] |

| Micronucleus Formation | Chinese Hamster Cell Lines | Positive | [17] |

| Sister Chromatid Exchange | Chinese Hamster Ovary Cells | Positive | [6] |

| DNA Single-Strand Breaks | Rat/Mouse Hepatocytes | Negative |[6] |

Table 2: In-Vitro Cytotoxicity and Genotoxicity of Trichloroacetic Acid (TCA)

| Assay Type | Cell Line | Effect | Concentration | Reference |

|---|---|---|---|---|

| Cytotoxicity (Reduced Viability) | BALB/c 3T3 (Mouse Fibroblast) | Positive | 8–32 mM | [18] |

| Chromosomal Aberrations | Human Lymphocytes | Positive | 25-100 µg/ml | [13] |

| Micronucleus Formation | Human Lymphocytes | Positive | 25-100 µg/ml | [13] |

| Mitotic Index Inhibition | Human Lymphocytes | Positive | 50-100 µg/ml |[13] |

Visualization of Methodologies and Pathways

6.1 Experimental Workflow Diagrams

MTT Assay Experimental Workflow.

LDH Assay Experimental Workflow.

Annexin V/PI Apoptosis Assay Workflow.

6.2 Potential Signaling Pathways of this compound-Induced Toxicity

The following diagram illustrates potential mechanisms of toxicity based on studies of chloral hydrate.

Potential Signaling Pathways of this compound Toxicity.

Interpretation of Results and Future Directions

The initial toxicity screening will provide a foundational dataset for this compound.

-

High IC50 values in multiple cell lines may suggest low acute cytotoxicity.

-

Positive results in the LDH assay would indicate membrane-damaging necrotic effects.

-

An increase in the Annexin V-positive/PI-negative population would suggest an apoptotic mechanism of cell death.

-

Genotoxic effects , as suggested by the chloral hydrate data, should be further investigated using assays like the micronucleus test or Comet assay.

Based on these initial findings, further studies could explore more specific mechanisms, such as cell cycle analysis, measurement of reactive oxygen species (ROS) production, and assessment of mitochondrial membrane potential. In-vivo studies would be the subsequent logical step to validate the in-vitro findings.

Conclusion

This technical guide provides a comprehensive and actionable framework for the initial in-vitro toxicity screening of this compound. By employing a battery of validated assays and drawing upon the toxicological data of its active metabolite, chloral hydrate, researchers can effectively characterize the cytotoxic and genotoxic potential of this compound. The detailed protocols and visual aids are intended to facilitate the design and execution of these crucial preclinical studies, ultimately contributing to a thorough understanding of the safety profile of this compound.

References

- 1. publications.iarc.who.int [publications.iarc.who.int]

- 2. Chloral hydrate - Wikipedia [en.wikipedia.org]

- 3. Dichloroacetate enhances adriamycin-induced hepatoma cell toxicity in vitro and in vivo by increasing reactive oxygen species levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chloral Hydrate Treatment Induced Apoptosis of Macrophages via Fas Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. Chloral hydrate disrupts mitosis by increasing intracellular free calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CHLORAL AND CHLORAL HYDRATE - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Genotoxicity assay of chloral hydrate and chloropicrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytotoxicity of chlorinated hydrocarbons and lipid peroxidation in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The assessment of genotoxic effects in lymphocyte cultures of infants treated with chloral hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro cytotoxicity of mono-, di-, and trichloroacetate and its modulation by hepatic peroxisome proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro cytogenetic assessment of trichloroacetic acid in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. In vitro cytotoxicity of combinations of dichloroacetate with anticancer platinum compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. oehha.ca.gov [oehha.ca.gov]

- 17. CHLORAL HYDRATE [inchem.org]

- 18. TRICHLOROACETIC ACID - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to Petrichloral: Discovery, History, and Clinical Profile

Disclaimer: The compound "Petrichloral" is a defined chemical entity, also known as pentaerythritol (B129877) chloral (B1216628). It is a prodrug of chloral hydrate (B1144303). This guide focuses on the available scientific and historical data for this compound and its active metabolite, chloral hydrate, to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

This compound, known chemically as pentaerythritol chloral and by the brand name Periclor, is a sedative and hypnotic agent.[1] It functions as a prodrug, meaning it is metabolized in the body to its active form, chloral hydrate.[1][2][3] This guide provides a detailed examination of the discovery, history, chemical properties, and mechanism of action of this compound and its historically significant active metabolite, chloral hydrate.

Discovery and History

The history of this compound is intrinsically linked to the development of chloral derivatives as sedatives.

-

Chloral Hydrate Synthesis (1832): The journey began with the first synthesis of chloral hydrate by Justus von Liebig in 1832.[4][5]

-

Introduction as a Sedative (1869): Oscar Liebreich introduced chloral hydrate into clinical use as a sedative and hypnotic in 1869.[4][5][6] This marked the advent of the first synthetic sedative-hypnotic drug.[7]

-

Development of this compound: In the mid-20th century, efforts to improve upon the properties of chloral hydrate, such as its taste and gastrointestinal irritation, led to the development of derivatives. This compound was patented in 1957 by Walter F. Bruce, assigned to American Home Products.[1][8] The rationale for its development was to create a compound that would slowly release chloral hydrate, potentially offering a more favorable pharmacokinetic profile and improved tolerability.

-

Regulatory Status: this compound is classified as a Schedule IV controlled substance in the United States, indicating a low potential for abuse relative to substances in Schedule III.[2][9]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2,2,2-trichloro-1-[3-(2,2,2-trichloro-1-hydroxyethoxy)-2,2-bis[(2,2,2-trichloro-1-hydroxyethoxy)methyl]propoxy]ethanol | [9] |

| Molecular Formula | C₁₃H₁₆Cl₁₂O₈ | [8][9] |

| Molecular Weight | 725.70 g/mol | [8][9] |

| CAS Number | 78-12-6 | [8][9] |

| Appearance | Yellow glass (easily powdered) | [8] |

| Melting Point | 52-54 °C | [8] |

| Solubility | Soluble in water, ethanol, chloroform, benzene. | [8] |

Pharmacokinetics and Metabolism

As a prodrug, the pharmacokinetic profile of this compound is defined by its conversion to chloral hydrate and the subsequent metabolism of chloral hydrate.

The metabolism of chloral hydrate is well-characterized:

-

Absorption: Chloral hydrate is rapidly absorbed following oral administration.[4]

-

Metabolism: It is primarily metabolized in the liver and erythrocytes to its active metabolite, trichloroethanol (TCE), and an inactive metabolite, trichloroacetic acid (TCA).[4] The hypnotic effects are largely attributed to TCE.[4]

-

Half-Life: Chloral hydrate has a very short half-life of only a few minutes.[4] The active metabolite, TCE, has a longer half-life of approximately 8 to 12 hours.[4]

-

Excretion: The metabolites are primarily eliminated by the kidneys.[4]

Table 2: Pharmacokinetic Parameters of Chloral Hydrate and its Metabolites in Mice

| Parameter | Chloral Hydrate | Trichloroethanol (TCE) | Trichloroacetic Acid (TCA) | Dichloroacetate (DCA) | Reference |

| Terminal Half-life (hr) | 0.08 - 0.4 | 0.2 - 0.7 | Slowly cleared | Slowly cleared | [10] |

| Systemic Clearance (L/kg-hr) | 7.6 - 36.0 (dose-dependent) | N/A | N/A | N/A | [10] |

Note: Data is derived from studies in B6C3F1 mice and may not be directly extrapolated to humans.

Mechanism of Action

The precise mechanism of action of chloral hydrate and its active metabolite, trichloroethanol, is not fully elucidated. However, it is understood to be a central nervous system depressant.[4] Evidence suggests that its sedative and hypnotic effects are mediated through the enhancement of the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor, similar to benzodiazepines and barbiturates. The potential for flumazenil, a GABA antagonist, to reverse the effects of chloral hydrate intoxication supports this hypothesis.[4]

Caption: Metabolic conversion of this compound to its active and inactive metabolites.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound (pentaerythritol chloral) is detailed in U.S. Patent 2,784,237.[8] The general procedure involves the reaction of pentaerythritol with chloral.

Materials:

-

Pentaerythritol

-

Chloral (trichloroacetaldehyde)

-

Anhydrous solvent (e.g., benzene)

-

Acid catalyst (e.g., p-toluenesulfonic acid)

Procedure:

-

A mixture of pentaerythritol and a molar excess of chloral is suspended in an anhydrous solvent.

-

An acid catalyst is added to the mixture.

-

The mixture is heated under reflux with a water separator to remove the water formed during the reaction.

-

The reaction is monitored until the theoretical amount of water is collected.

-

The solvent is removed under reduced pressure.

-

The resulting crude product is purified, for example, by recrystallization, to yield this compound.

Evaluation of Sedative/Hypnotic Activity (General Protocol)

A common method to assess sedative and hypnotic effects in preclinical models involves the loss of righting reflex in rodents.

Animal Model:

-

Male B6C3F1 mice[10]

Procedure:

-

Animals are randomly assigned to treatment groups (vehicle control, different doses of this compound).

-

The test compound is administered, typically via oral gavage or intraperitoneal injection.

-

Animals are observed for the onset and duration of the loss of the righting reflex. The righting reflex is considered lost if the animal does not right itself within 30 seconds when placed on its back.

-

The dose at which 50% of the animals lose the righting reflex (HD50) can be calculated to determine potency.

Caption: A generalized workflow for assessing the sedative properties of a compound in a rodent model.

Clinical Use and Status

Historically, chloral hydrate was used for the short-term treatment of insomnia and as a sedative before minor medical or dental procedures.[4] However, its use has significantly declined due to the availability of safer alternatives with better therapeutic indices, such as benzodiazepines and non-benzodiazepine hypnotics. Concerns about the potential for toxicity, drug interactions, and genotoxicity have also limited its clinical utility.[4] this compound, as a prodrug of chloral hydrate, shares these concerns and is not widely used in current medical practice.

Conclusion

This compound represents a second-generation development in the lineage of chloral-based sedatives, designed to improve upon the properties of its active metabolite, chloral hydrate. While the synthesis and pharmacological principles of this compound are well-documented, its clinical application has been largely superseded by modern hypnotics with more favorable safety profiles. The study of this compound and chloral hydrate provides valuable insights into the history of sedative-hypnotic drug development and the evolution of pharmacotherapy for insomnia and anxiety.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [medbox.iiab.me]

- 3. Pentaerythritol - Sciencemadness Wiki [sciencemadness.org]

- 4. [Chloral hydrate: a hypnotic best forgotten?] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chloral hydrate - Wikipedia [en.wikipedia.org]

- 6. Educational Series 2. Bulletin 5. Vignette 2: Sedatives in the second part of the 19th century [inhn.org]

- 7. Early drug discovery and the rise of pharmaceutical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pentaerythritol Chloral [drugfuture.com]

- 9. This compound | C13H16Cl12O8 | CID 6519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Pharmacokinetic analysis of chloral hydrate and its metabolism in B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Neuro-Modulatory Profile of Petrichloral: A Technical Guide to its GABA-A Receptor Interaction

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth examination of the binding affinity and modulatory effects of petrichloral on the Gamma-Aminobutyric Acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. As a prodrug, this compound's pharmacological activity is mediated through its active metabolites, primarily chloral (B1216628) hydrate (B1144303) and subsequently trichloroethanol. This document synthesizes the available scientific literature to present a comprehensive overview of its mechanism of action, quantitative data on its effects, and the experimental protocols utilized in these assessments.

Executive Summary

Quantitative Data on GABA-A Receptor Modulation

The primary active metabolite of this compound, trichloroethanol, has been shown to potentiate GABA-activated chloride currents in a concentration-dependent manner. The following table summarizes the key quantitative data from electrophysiological studies.

| Active Metabolite | Parameter | Value | Cell Type | Receptor Subunit Composition | Experimental Technique |

| Trichloroethanol | EC₅₀ for GABA Current Potentiation | 3.0 ± 1.4 mM | Mouse Hippocampal Neurons | Not specified (native receptors) | Whole-cell Patch-clamp |

Note: The EC₅₀ value represents the concentration of trichloroethanol that produces 50% of the maximal potentiation of the GABA-induced current.

Mechanism of Action at the GABA-A Receptor

The interaction of this compound's active metabolite, trichloroethanol, with the GABA-A receptor is characterized as positive allosteric modulation. This mechanism is distinct from that of agonists, which directly bind to and activate the receptor at the GABA binding site.

Signaling Pathway of GABA-A Receptor Activation and Modulation by Trichloroethanol:

Caption: GABA-A receptor activation pathway and its modulation by trichloroethanol.

Experimental Protocols

The quantitative data presented in this guide are primarily derived from electrophysiological studies, specifically using the patch-clamp technique.

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to measure the ion flow across the membrane of a single neuron in response to neurotransmitters and modulatory compounds.

Objective: To quantify the potentiation of GABA-activated chloride currents by trichloroethanol.

Methodology:

-

Cell Preparation: Primary cultures of mouse hippocampal neurons are prepared and maintained in vitro.

-

Recording Setup: A glass micropipette with a very small tip diameter is used as an electrode. This micropipette is filled with an internal solution that mimics the intracellular ionic composition and is brought into contact with the cell membrane of a neuron.

-

Giga-seal Formation: A tight seal (with resistance in the giga-ohm range) is formed between the micropipette and the cell membrane through gentle suction.

-

Whole-Cell Configuration: The patch of membrane under the pipette tip is ruptured, allowing for electrical access to the entire cell. The voltage across the cell membrane is then clamped at a specific holding potential (e.g., -60 mV).

-

Drug Application:

-

A baseline GABA-activated current is established by applying a known concentration of GABA to the neuron.

-

Various concentrations of trichloroethanol are co-applied with GABA.

-

-

Data Acquisition and Analysis: The resulting chloride currents are recorded and measured. The potentiation of the GABA-induced current by trichloroethanol is calculated as the percentage increase in current amplitude compared to the current elicited by GABA alone. A concentration-response curve is then generated to determine the EC₅₀ value.

Experimental Workflow for Electrophysiological Analysis:

Caption: Workflow for determining trichloroethanol's effect on GABA-A receptors.

Conclusion

The sedative and hypnotic properties of this compound are attributable to the positive allosteric modulation of GABA-A receptors by its active metabolite, trichloroethanol. While direct binding affinity studies are not prominently featured in the literature, electrophysiological data provides a clear quantitative measure of its potentiation of GABAergic neurotransmission. The EC₅₀ value of approximately 3.0 mM for trichloroethanol in potentiating GABA-induced currents serves as a critical parameter for understanding its pharmacological profile. The methodologies outlined in this guide, particularly whole-cell patch-clamp, represent the gold standard for characterizing the functional effects of such modulators on ligand-gated ion channels. This technical guide provides a foundational understanding for researchers and professionals engaged in the study of GABAergic pharmacology and the development of novel neurotherapeutics.

An In-depth Technical Guide to the Physicochemical Properties of Petrichloral for Formulation

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Petrichloral, a sedative and hypnotic agent.[1][2][3] Understanding these characteristics is fundamental for the successful development of stable, effective, and safe pharmaceutical formulations. This document details key parameters, outlines standard experimental protocols for their determination, and presents logical workflows relevant to the formulation process.

Physicochemical Properties of this compound

This compound, also known as pentaerythritol (B129877) chloral (B1216628), is a prodrug of chloral hydrate.[2][3][4] Its identity and core physicochemical properties are summarized below. These data are critical for pre-formulation studies, guiding the selection of excipients and manufacturing processes.

Table 1: Identity and Chemical Properties of this compound

| Parameter | Value | Source(s) |

| Chemical Name | 1,1′-[2,2-Bis[(2,2,2-trichloro-1-hydroxyethoxy)methyl]-1,3-propanediylbis(oxy)]bis[2,2,2-trichloroethanol] | [1][5] |

| Synonyms | Periclor, Pentaerythritol chloral | [1][3][6] |

| CAS Number | 78-12-6 | [1][5] |

| Molecular Formula | C₁₃H₁₆Cl₁₂O₈ | [1][3][6] |

| Molecular Weight | ~725.7 g/mol | [1][5][6] |

| Appearance | Yellow glass (easily powdered) | [1] |

Table 2: Physicochemical Data for this compound Formulation

| Parameter | Value | Source(s) |

| Melting Point | 52-54 °C | [1] |

| Boiling Point | 617.3 °C at 760 mmHg (Predicted) | [7] |

| LogP (Calculated) | 8.02 (CLogP) | [6] |

| Solubility | Water: Soluble Ethyl Acetate, Formamide, Ethanol, Chloroform, Benzene: ≥ 30 g/100 mL Tetrachloroethylene, Isopropanol: ≥ 5 g/100 mL | [1] |

| Therapeutic Category | Sedative, Hypnotic | [1] |

| Legal Status (USA) | DEA Schedule IV Controlled Substance | [2][3][5] |

Experimental Protocols for Physicochemical Characterization

The following sections describe standard methodologies for determining the key physicochemical properties listed above. These protocols are fundamental for Active Pharmaceutical Ingredient (API) characterization in a drug development setting.[8]

Melting Point Determination

The melting point is a critical indicator of purity.

-

Methodology: Capillary Melting Point

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The tube is placed in a calibrated melting point apparatus.

-

The temperature is increased at a controlled rate.

-

The temperature range is recorded from the point at which the substance first begins to melt to when it becomes completely liquid.

-

-

Alternative Methodology: Differential Scanning Calorimetry (DSC)

-

A weighed sample is placed in an aluminum pan and sealed.

-

The sample is heated at a constant rate in a DSC cell.

-

The heat flow to the sample is measured relative to an empty reference pan.

-

The melting point is determined from the onset temperature of the endothermic melting peak.

-

Solubility Assessment

Solubility is a crucial factor influencing bioavailability and formulation design.[8]

-

Methodology: Shake-Flask Method

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, buffers of various pH, organic solvents) in a sealed flask.

-

The flask is agitated in a constant temperature bath for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered to remove undissolved solid.

-

The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Partition Coefficient (LogP) Determination

The octanol-water partition coefficient (LogP) is a measure of a drug's lipophilicity, which affects its absorption and distribution.

-

Methodology: Shake-Flask Method

-

A pre-weighed amount of this compound is dissolved in a vessel containing a known volume of n-octanol and a known volume of water (or buffer).

-

The vessel is sealed and agitated until equilibrium is achieved.

-

The mixture is centrifuged to separate the n-octanol and aqueous layers.

-

The concentration of this compound in each layer is measured by a suitable analytical technique.

-

LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

Mechanism of Action & Metabolic Pathway

This compound itself is not the active agent; it serves as a prodrug for chloral hydrate.[3][4] In the body, it is metabolized to release chloral hydrate, which is further reduced to its primary active metabolite, trichloroethanol. Trichloroethanol enhances the activity of the GABA-A receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. This potentiation of GABAergic neurotransmission leads to the sedative and hypnotic effects.

General Formulation Development Workflow

The high lipophilicity (CLogP = 8.02) and solubility in organic solvents suggest that this compound is a poorly water-soluble compound, despite being described as "soluble in water".[1][6] This characteristic is a primary challenge for formulation. A logical workflow for developing a suitable dosage form is essential. Strategies often focus on enhancing solubility and dissolution to ensure adequate bioavailability.[9]

References

- 1. Pentaerythritol Chloral [drugfuture.com]

- 2. This compound [medbox.iiab.me]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Pentaerythritol - Sciencemadness Wiki [sciencemadness.org]

- 5. This compound | C13H16Cl12O8 | CID 6519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [drugcentral.org]

- 7. 78-12-6 this compound this compound - CAS Database [chemnet.com]

- 8. labinsights.nl [labinsights.nl]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Navigating the Stability of Petrichloral: A Technical Guide for Drug Development Professionals

Introduction

Petrichloral, also known as pentaerythritol (B129877) chloral (B1216628), is a sedative and hypnotic agent that acts as a prodrug to chloral hydrate (B1144303).[1][2][3][4] As with any pharmaceutical compound, understanding its stability under various storage conditions is paramount for ensuring its safety, efficacy, and shelf-life. This in-depth technical guide provides a comprehensive overview of the stability of this compound, drawing upon available data for its active metabolite, chloral hydrate, and established principles of drug degradation. This guide is intended for researchers, scientists, and drug development professionals.

While specific stability studies on this compound are not extensively available in published literature, this guide outlines the critical aspects to consider and the methodologies to employ when assessing its stability.

Physicochemical Properties of this compound

A foundational understanding of this compound's physicochemical properties is essential for predicting its stability.

| Property | Value | Reference |

| IUPAC Name | 2,2,2-trichloro-1-[3-(2,2,2-trichloro-1-hydroxyethoxy)-2,2-bis[(2,2,2-trichloro-1-hydroxyethoxy)methyl]propoxy]ethanol | [1] |

| CAS Number | 78-12-6 | [5] |

| Molecular Formula | C13H16Cl12O8 | [1] |

| Molar Mass | 725.66 g·mol−1 | [1] |

This compound as a Prodrug

This compound is designed to release its active metabolite, chloral hydrate, in the body. The stability of this compound is therefore intrinsically linked to the stability of the parent compound and its conversion to chloral hydrate.

Inferred Stability from Chloral Hydrate Data

Given the limited direct data on this compound, the stability of chloral hydrate provides valuable insights. Studies on compounded chloral hydrate oral solutions have demonstrated good stability.

| Formulation | Storage Conditions | Duration | Stability |

| 7% Chloral Hydrate Syrup | Room Temperature (20 ± 1 °C) and Refrigerated (5 ± 2 °C) | 180 days | At least 98% of the initial concentration remained. No significant changes in color, odor, specific gravity, or pH were observed. |

| Chloral Hydrate in Water | Ambient pH (7) and Temperature (20 °C) | Half-life of ~7 days | The hydrolysis rate increases significantly with higher pH (from 7 to 12) and temperature (from 20 to 60 °C). |

Potential Degradation Pathways of this compound

The chemical structure of this compound, with its ether and hemiacetal linkages, suggests that hydrolysis is a primary degradation pathway. This would lead to the formation of chloral hydrate and pentaerythritol. Other potential degradation pathways include oxidation and photolysis.

Recommended Experimental Protocols for Stability Testing

To thoroughly assess the stability of this compound, a series of forced degradation studies should be conducted. These studies expose the drug to harsh conditions to identify potential degradation products and pathways.

Forced Degradation Experimental Workflow

The following diagram outlines a typical workflow for a forced degradation study.

Detailed Methodologies

-

Hydrolytic Degradation:

-

Acidic: Dissolve this compound in 0.1 M hydrochloric acid and store at room temperature and elevated temperatures (e.g., 60°C).

-

Basic: Dissolve this compound in 0.1 M sodium hydroxide (B78521) and store at room temperature.

-

Neutral: Dissolve this compound in purified water and store at elevated temperatures (e.g., 60°C).

-

-

Oxidative Degradation: Dissolve this compound in a solution of hydrogen peroxide (e.g., 3%) and store at room temperature.

-

Photolytic Degradation: Expose solid this compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

-

Thermal Degradation: Expose solid this compound to dry heat at various temperatures (e.g., 60°C, 80°C) for a specified period.

Analytical Methods

A stability-indicating analytical method, capable of separating this compound from its degradation products, is crucial. High-Performance Liquid Chromatography (HPLC) is the recommended technique.

-

HPLC Method Parameters (Illustrative Example):

-

Column: C18, 4.6 mm x 250 mm, 5 µm

-

Mobile Phase: Acetonitrile and water gradient

-

Detector: UV at an appropriate wavelength

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Formulation and Storage Considerations

-

Excipient Compatibility: Potential interactions between this compound and common excipients should be evaluated. The presence of moisture within excipients can accelerate hydrolysis.

-

Packaging: To protect from light and moisture, this compound formulations should be stored in well-closed, light-resistant containers.

-

Recommended Storage Conditions: Based on the stability of chloral hydrate, it is prudent to recommend storage at controlled room temperature (20-25°C) or under refrigeration (2-8°C), protected from light.

Conclusion

While direct stability data for this compound is scarce, a comprehensive stability testing program as outlined in this guide will enable a thorough understanding of its degradation profile. By leveraging knowledge of its active metabolite, chloral hydrate, and employing systematic forced degradation studies, researchers and drug development professionals can establish appropriate storage conditions, shelf-life, and formulation strategies to ensure the quality and safety of this compound-containing products.

References

- 1. Chemical Stability of Petrichorins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stability of Extemporaneously Compounded Chloral Hydrate Oral Solution - Malaysian Journal of Pharmacy (MJP) [mjpharm.org]

- 3. This compound [medbox.iiab.me]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Pentaerythritol - Sciencemadness Wiki [sciencemadness.org]

Unveiling the Hypnotic Potential of Petrichloral: An In-depth Technical Guide for Researchers

A comprehensive examination of the sedative and hypnotic properties of Petrichloral in animal models, focusing on its mechanism of action, metabolic pathway, and detailed experimental protocols for preclinical assessment.

This technical guide provides an in-depth analysis of this compound, a prodrug of chloral (B1216628) hydrate (B1144303), and its hypnotic effects observed in animal models. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on its pharmacodynamics, pharmacokinetics, and methodologies for its evaluation, offering a foundational resource for further investigation into its therapeutic potential.

Introduction to this compound and its Hypnotic Activity

This compound, chemically known as pentaerythritol (B129877) chloral, functions as a sedative and hypnotic agent. Its pharmacological activity is not inherent to the parent molecule but is exerted through its in vivo hydrolysis to chloral hydrate. Subsequently, chloral hydrate is metabolized to its primary active metabolite, trichloroethanol, which is largely responsible for the hypnotic effects. This biotransformation is a critical step in the onset and duration of sedation and hypnosis. While specific quantitative data on the in vivo hydrolysis rate of this compound is not extensively documented in publicly available literature, the well-established pharmacology of chloral hydrate serves as the primary basis for understanding its effects.

Mechanism of Action: Modulation of GABAergic Neurotransmission

The hypnotic and sedative effects of this compound's active metabolites, chloral hydrate and trichloroethanol, are primarily mediated through the potentiation of the γ-aminobutyric acid type A (GABAA) receptor complex in the central nervous system. The GABAA receptor, a ligand-gated ion channel, is the principal mediator of inhibitory neurotransmission in the brain.

Upon binding to a distinct site on the GABAA receptor, chloral hydrate and trichloroethanol allosterically modulate the receptor, enhancing the effect of GABA. This potentiation leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a decrease in neuronal excitability. This widespread inhibition of neuronal activity across the brain manifests as sedation and hypnosis. While it is understood that these compounds act on the GABAA receptor, the specific subtypes that are most sensitive to modulation by chloral hydrate and trichloroethanol to produce the hypnotic effect require further detailed investigation.

Metabolic and Signaling Pathway of this compound.

Quantitative Data on Hypnotic Effects in Animal Models

The hypnotic effects of chloral hydrate, the active form of this compound, have been evaluated in various animal models, primarily rodents. The following tables summarize the available quantitative data on its sedative and hypnotic properties. It is important to note that specific dose-response data detailing sleep latency and duration is limited in publicly accessible literature, with many studies focusing on anesthetic doses.

Table 1: Sedative and Anesthetic Doses of Chloral Hydrate in Rodents [1]

| Species | Route of Administration | Dosage (mg/kg) | Effect |

| Rat | Intravenous (i.v.) | 200 (bolus) | Anesthesia Induction |

| Rat | Intravenous (i.v.) | 150/hour | Anesthesia Maintenance |

| Rat | Intraperitoneal (i.p.) | 300 - 400 | Surgical Anesthesia |

| Mouse | Intraperitoneal (i.p.) | 400 | Light Anesthesia |

| Mouse | Oral (gavage) | 300 | Sedation |

Table 2: Effects of Chloral Hydrate on Sleeping Time in Mice

| Compound | Dose (mg/kg) | Route of Administration | Observation | Reference |

| Chloral Hydrate | 250 | Intraperitoneal | Prolonged sleeping time | Fastier et al., 1957 |

Note: This table is based on available data and highlights the need for more comprehensive dose-response studies on the hypnotic effects of chloral hydrate.

Experimental Protocols for Assessing Hypnotic Effects

Standardized and well-defined experimental protocols are crucial for the accurate assessment of the hypnotic properties of compounds like this compound. The following sections detail the methodologies for two key behavioral tests used in rodent models.

Righting Reflex Test for Hypnosis

The loss of the righting reflex is a primary indicator of hypnosis in rodents. This test assesses the ability of an animal to return to its normal upright posture after being placed on its back.

Objective: To determine the onset and duration of hypnosis induced by a test compound.

Apparatus:

-

A quiet, isolated testing area.

-

Observation cages.

-

Syringes and needles for compound administration.

-

A timer.

Procedure:

-

Acclimatize the animals to the testing room for at least 30 minutes prior to the experiment.

-

Administer the test compound (e.g., chloral hydrate) or vehicle control to the animals via the desired route (e.g., intraperitoneal injection).

-

Immediately after administration, place the animal gently on its back in the observation cage.

-

Start the timer and observe the animal's ability to right itself (i.e., return to a position with all four paws on the ground).

-

The time from administration to the loss of the righting reflex is recorded as the sleep latency . An animal is considered to have lost its righting reflex if it remains on its back for a predetermined period (e.g., 60 seconds).

-

Once the righting reflex is lost, continue to observe the animal.

-

The time from the loss of the righting reflex to its spontaneous recovery is recorded as the duration of sleep .

-

Monitor the animals for any adverse effects during and after the experiment.

Open Field Test for Sedative Activity

The open field test is used to assess general locomotor activity and exploratory behavior. A reduction in these activities is indicative of a sedative effect.

Objective: To quantify the sedative effects of a test compound by measuring changes in locomotor activity.

Apparatus:

-

An open field arena (a square or circular enclosure with walls, typically made of a non-porous material for easy cleaning). The floor is often marked with a grid of squares.

-

A video camera mounted above the arena for recording.

-

Video tracking software for automated analysis of locomotor activity (optional, but recommended for accuracy and efficiency).

Procedure:

-

Habituate the animals to the testing room for at least one hour before the test.

-

Administer the test compound or vehicle control to the animals.

-

After a predetermined absorption period (e.g., 30 minutes), gently place the animal in the center of the open field arena.

-

Allow the animal to freely explore the arena for a set period (e.g., 5-10 minutes).

-

Record the session using the overhead video camera.

-

After the session, return the animal to its home cage.

-

Thoroughly clean the arena with a mild disinfectant between each animal to eliminate olfactory cues.

-

Analyze the recorded videos to quantify the following parameters:

-

Total distance traveled: A measure of overall locomotor activity.

-

Number of line crossings: The number of times the animal crosses the grid lines on the floor.

-

Time spent in the center vs. periphery: Can indicate anxiety levels, but a general reduction in movement is the primary indicator of sedation.

-

Rearing frequency: The number of times the animal stands on its hind legs.

-

General Experimental Workflow for Assessing Hypnotic Effects.

Conclusion and Future Directions

This compound, through its conversion to chloral hydrate and trichloroethanol, demonstrates significant hypnotic and sedative effects in animal models. The primary mechanism of action involves the positive allosteric modulation of GABAA receptors, leading to enhanced inhibitory neurotransmission. While existing data provides a solid foundation for understanding its pharmacological profile, this guide highlights the need for more detailed research in several key areas.

Future investigations should focus on:

-

Pharmacokinetics of this compound: Elucidating the precise in vivo hydrolysis rate of this compound to chloral hydrate is essential for a complete pharmacokinetic profile.

-

Dose-Response Studies: Comprehensive studies are needed to establish a clear dose-response relationship for the hypnotic effects of chloral hydrate, with detailed measurements of sleep latency and duration at various non-anesthetic doses.

-

GABAA Receptor Subtype Specificity: Identifying the specific GABAA receptor subtypes that are preferentially modulated by chloral hydrate and trichloroethanol will provide a more nuanced understanding of their mechanism of action and could inform the development of more targeted therapeutics.

By addressing these knowledge gaps, the scientific community can more fully characterize the therapeutic potential and safety profile of this compound as a hypnotic agent.

References

Methodological & Application

Application Notes and Protocols for Petrichloral Administration in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

Petrichloral, also known as pentaerythritol (B129877) chloral (B1216628), is a sedative and hypnotic agent.[1][2][3][4] It functions as a prodrug of chloral hydrate (B1144303), meaning it is metabolized in the body to form chloral hydrate, which then exerts its therapeutic effects.[1][2][3] this compound is classified as a Schedule IV controlled substance in the United States.[1][5] This document provides a detailed standard operating procedure for the administration of this compound to mice in a research setting, drawing upon established protocols for the active metabolite, chloral hydrate.

Quantitative Data Summary

The following tables summarize key quantitative data for chloral hydrate, the active metabolite of this compound, in mice. This information is critical for dose determination and study design.

Table 1: Dosage and Administration of Chloral Hydrate in Mice

| Parameter | Value | Route of Administration | Notes | Reference |